4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
Overview
Description
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H3ClF2O3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the chlorination and fluorination of a hydroxybenzoic acid derivative. The process may include:
Nitration: Introduction of nitro groups to the benzene ring.
Esterification: Conversion of the carboxylic acid group to an ester.
Reduction: Reduction of nitro groups to amines.
Diazotization: Formation of diazonium salts from amines.
Hydrolysis: Conversion of esters back to carboxylic acids.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
Comparison: 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is unique due to its specific substitution pattern on the benzene ring. This pattern can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the chlorine and fluorine atoms can affect the compound’s ability to undergo certain chemical reactions and interact with biological targets.
Biological Activity
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is a halogenated derivative of hydroxybenzoic acid that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with similar compounds.
The molecular formula of this compound is C₇H₃ClF₂O₃, with a molecular weight of 202.54 g/mol. The structure includes:
- Chlorine atom at the 4-position
- Fluorine atoms at the 2 and 3 positions
- Hydroxyl group at the 5 position
This arrangement of substituents is crucial for its biological activity, influencing its binding affinity to various biological molecules.
The mechanisms by which this compound exerts its biological effects involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to the presence of electronegative fluorine and chlorine atoms, which can enhance hydrogen bonding and molecular interactions.
- Antioxidant Properties : Hydroxybenzoic acids are often associated with antioxidant activity, potentially reducing oxidative stress in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of hydroxybenzoic acids possess antimicrobial properties. The chlorinated and fluorinated derivatives may enhance these effects:
- Inhibition of Fungal Growth : Similar compounds have demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations around 50 µg/mL .
Comparative Analysis with Similar Compounds
The following table compares this compound with other hydroxybenzoic acid derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₇H₃ClF₂O₃ | Chlorine at position 4 enhances reactivity |
2-Hydroxy-5-fluorobenzoic acid | C₇H₅FO₃ | Lacks chlorine; different reactivity pattern |
3-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | Different functional group positioning |
This comparison highlights how the unique substitution pattern in this compound may lead to distinct biological activities compared to its analogs.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antifungal properties of various hydroxybenzoic acid derivatives against common fungal pathogens. The results indicated that certain fluorinated derivatives exhibited higher inhibition rates compared to their non-fluorinated counterparts .
- Anti-inflammatory Research : In a related investigation, compounds similar to this compound were tested for their ability to reduce inflammatory markers in activated microglial cells. These studies suggest potential therapeutic applications in neuroinflammatory conditions .
Properties
IUPAC Name |
4-chloro-2,3-difluoro-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMSWWFTNQKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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